molecular formula C4H10ClNO2 B555102 L-Alanine methyl ester hydrochloride CAS No. 2491-20-5

L-Alanine methyl ester hydrochloride

Cat. No. B555102
Key on ui cas rn: 2491-20-5
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-DFWYDOINSA-N
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Patent
US07098207B2

Procedure details

The preparation is carried out analogously to the procedure of example 4A using 20 g (143 mmol) of D,L-alanine methyl ester hydrochloride and 23.02 g (143 mmmol) of cycloheptanoyl chloride.
Name
D,L-alanine methyl ester hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=[O:8])[CH:5]([CH3:7])[NH2:6].[CH:9]1([C:16](Cl)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:16]([NH:6][CH:5]([CH3:7])[C:4]([OH:3])=[O:8])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
D,L-alanine methyl ester hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.COC(C(N)C)=O
Step Two
Name
Quantity
23.02 g
Type
reactant
Smiles
C1(CCCCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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